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Compound of Interest

Compound Name:

(R)-Methyl 2-(4-

methylphenylsulfonamido)propano

ate

CAS No.: 511286-68-3

Cat. No.: B3328689

Get Quote

Executive Summary
(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (also known as

-Tosyl-D-alanine methyl ester) is a robust, enantiopure scaffold derived from non-natural D-
alanine. Unlike its L-isomer, this (R)-enantiomer is critical for synthesizing metabolically stable
peptidomimetics (protease resistance) and specific chiral auxiliaries.

The sulfonyl group serves a dual purpose:

Protection: It masks the amine as a sulfonamide, preventing unwanted acylation.

Activation: The electron-withdrawing nature of the sulfonyl group acidifies the N-H bond (

), enabling unique reactivity profiles such as Mitsunobu alkylation and base-mediated
aziridination that are inaccessible to standard carbamate-protected (Boc/Fmoc) amino acids.
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This guide details the synthesis, functionalization, and transformation of this building block, with

a specific focus on preventing racemization at the labile

-chiral center.

Chemical Profile & Safety
Property Specification

IUPAC Name
Methyl (2R)-2-[(4-

methylphenyl)sulfonylamino]propanoate

Common Name -Tosyl-D-alanine methyl ester

CAS No.
511286-68-3 (Specific R-isomer); 14316-06-4

(Parent D-Ala-OMe HCl)

Molecular Formula

Molecular Weight 257.31 g/mol

Chirality (R)-enantiomer (derived from D-Alanine)

Solubility
Soluble in DCM, EtOAc, THF, MeOH.[1][2][3]

Insoluble in water.

Safety Hazards
Sulfonyl chlorides used in synthesis are

corrosive. Product is an irritant.

Module 1: Synthesis & Purification
Objective: Preparation of the title compound from D-Alanine methyl ester hydrochloride without

racemization.

Reaction Logic
Standard Schotten-Baumann conditions (aqueous base) can lead to hydrolysis of the methyl

ester. Therefore, an anhydrous approach using pyridine or triethylamine (TEA) in

dichloromethane (DCM) is preferred to maintain ester integrity.

Protocol
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Reagents:

D-Alanine methyl ester hydrochloride (10.0 mmol)

-Toluenesulfonyl chloride (TsCl) (11.0 mmol, 1.1 equiv)

Triethylamine (22.0 mmol, 2.2 equiv)

Dichloromethane (DCM) (anhydrous, 50 mL)

DMAP (Catalytic, 10 mol%)

Step-by-Step Procedure:

Suspension: Suspend D-Alanine methyl ester HCl in anhydrous DCM at 0 °C under nitrogen.

Base Addition: Add TEA dropwise. The solution will clear as the free amine is liberated. Stir

for 10 minutes.

Activation: Add catalytic DMAP.

Tosylation: Add TsCl portion-wise over 15 minutes. Critical: Keep temperature < 5 °C to

prevent exothermic racemization.

Reaction: Allow to warm to room temperature (RT) and stir for 4-6 hours. Monitor by TLC

(Hexane:EtOAc 2:1).

Workup: Wash with 1N HCl (to remove TEA/DMAP), then sat.

, then brine.

Drying: Dry over

and concentrate.

Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography.

Validation Checkpoint:
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H NMR (CDCl

): Look for the doublet at

~1.35 (Alanine

), singlet at

~2.43 (Tosyl

), and the N-H doublet at

~5.1-5.5.

Optical Rotation: Compare

with literature values for D-isomer. A low value indicates partial racemization.

Module 2: Mitsunobu N-Alkylation
Objective: Introducing alkyl groups on the nitrogen atom. Mechanism: The sulfonamide N-H is

acidic enough to act as a nucleophile in the Mitsunobu reaction, allowing alkylation with

primary/secondary alcohols under neutral conditions.

Workflow Diagram

Conditions

N-Tosyl-D-Ala-OMe
(Nucleophile)

N-Alkyl-N-Tosyl-D-Ala-OMe

N-Attack

R-OH
(Electrophile)

Betaine Intermediate
(Active Species)

O-Activation

PPh3 + DEAD/DIAD

Activation

SN2 Displacement
(Inversion at R-OH carbon)

Solvent: THF/Toluene
Temp: 0°C to RT

Time: 12-24h
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Figure 1: Mitsunobu N-alkylation pathway. Note that the stereochemistry at the alanine

-carbon is retained, while the alcohol stereocenter (if chiral) is inverted.

Protocol
Reagents:

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (1.0 equiv)

Target Alcohol (

) (1.2 equiv)

Triphenylphosphine (

) (1.5 equiv)

DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

THF (anhydrous)[4]

Step-by-Step Procedure:

Dissolution: Dissolve Sulfonamide, Alcohol, and

in anhydrous THF under argon. Cool to 0 °C.

Addition: Add DIAD dropwise over 20 minutes. Caution: Exothermic.

Reaction: Stir at RT for 12-24 hours.

Workup: Concentrate solvent. Triturate with cold ether/hexane to precipitate

triphenylphosphine oxide (

) (remove by filtration).

Purification: Flash chromatography is essential to remove hydrazine byproducts.

Critical Insight: This method avoids strong bases (like NaH), which are notorious for racemizing

the
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-proton of N-tosyl amino esters. The Mitsunobu reaction preserves the optical purity of the
alanine backbone.

Module 3: Reduction & Aziridination
Objective: Transforming the ester into a chiral aziridine, a high-value intermediate for ring-

opening reactions.

Reaction Logic
Reduction: Convert ester to amino alcohol.

Cyclization: Convert amino alcohol to N-tosyl aziridine via intramolecular displacement.

Detailed Protocol
Step A: Reduction to Amino Alcohol[5]

Reagent:

(LAH) is standard, but

is a milder alternative if other reducible groups are present.

Procedure:

Suspend

(2.0 equiv) in THF at 0 °C.

Add N-Tosyl-D-Ala-OMe (1.0 equiv) in THF dropwise.

Stir 2h at RT.

Quench: Fieser workup (

mL

,

mL 15%
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,

mL

).

Filter and concentrate to yield N-Tosyl-D-Alaninol.

Step B: One-Pot Cyclization (Aziridination)
Concept: Convert the newly formed alcohol into a leaving group (tosylate) which is

immediately displaced by the sulfonamide nitrogen.

Reagents: TsCl (1.1 equiv), KOH (4.0 equiv), THF.

Procedure:

Dissolve N-Tosyl-D-Alaninol in THF.

Add powdered KOH and TsCl.

Reflux for 2-4 hours.

Outcome: The base deprotonates the sulfonamide, and the alcohol is tosylated. The

nitrogen attacks the carbon, closing the ring to form (R)-2-methyl-1-tosylaziridine.

Process Visualization
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Mechanism

N-Tosyl-D-Ala-OMe
(Starting Material)

Reduction
(LiAlH4 / THF)

N-Tosyl-D-Alaninol
(Intermediate)

Activation & Cyclization
(TsCl, KOH, Reflux)

(R)-2-Methyl-1-tosylaziridine
(Final Product)

Intramolecular SN2
Inversion of Configuration
(Maintains Chiral Integrity)

Click to download full resolution via product page

Figure 2: Workflow for the conversion of the ester to chiral aziridine.

Troubleshooting & Critical Parameters
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Issue Probable Cause Solution

Racemization
High pH or high temp during

synthesis/alkylation.

Use Mitsunobu for alkylation.

[6] Avoid NaH. Keep TsCl

addition < 5°C.

Low Yield (Mitsunobu) mismatch or steric hindrance.

Ensure alcohol is

primary/secondary.[6] Use

ADDP/PBu3 for difficult

substrates.

Hydrolysis Water in reaction solvent.[7]
Use anhydrous solvents and

flame-dried glassware.

Deprotection Difficulty Sulfonamides are stable.

Deprotection Protocol: Use

/amine/H2O or

sonication. Acid hydrolysis

(HBr/AcOH) is harsh and may

racemize.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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